二硫化锗

描述

Synthesis Analysis

The synthesis of GeS2 and related compounds typically involves methods aimed at controlling the compound's phase, morphology, and stoichiometry to optimize its properties for specific applications. High-temperature synthesis from source components is a common approach, allowing for the direct formation of GeS2 from germanium and sulfur. This method has been successfully applied to synthesize rhenium(IV) disulfide (ReS2), a compound similar to GeS2, demonstrating the potential applicability of such methods to GeS2 synthesis as well (Ionov et al., 2017).

Molecular Structure Analysis

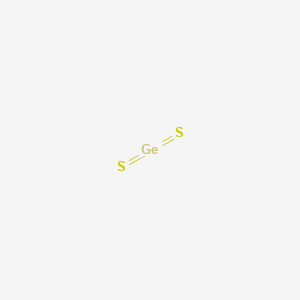

Germanium disulfide crystallizes in a layered structure similar to other TMDs, with Ge atoms sandwiched between layers of sulfur atoms. This structure is characterized by strong in-plane bonds within the layers and weaker van der Waals interactions between the layers. The crystalline structure can significantly influence the material's optical and electronic properties, making the study of its molecular structure crucial for potential applications.

Chemical Reactions and Properties

GeS2 participates in various chemical reactions that alter its properties and functionalities. For example, its interaction with lithium ions is of interest for energy storage applications, where GeS2-based materials have shown promising performance as anodes in lithium-ion batteries. These reactions can significantly affect the electrochemical performance, capacity, and cycling stability of the material (Stephenson et al., 2014).

科学研究应用

结构和合成特性:锗和二硫化硅具有相似的晶体结构,形成三维网络,在材料科学中很有用 (Prewitt & Young, 1965).

电子学中的表面钝化:锗表面硫键合的研究显示了为基于锗的电子设备开发良好钝化途径的潜力,突出了其在微电子学中的相关性 (Kachian 等,2011).

半导体特性:锗单硫化物的半导体特性,如高暗电阻率和热活化能,表明其在半导体技术中的潜力 (Yabumoto, 1958).

通过溶胶-凝胶工艺合成:通过溶胶-凝胶工艺和与硫反应合成单斜二硫化锗,证明了一种生产这种材料的方法,该材料可用于各种技术应用 (Stanic 等,1997).

光子学中的超快脉冲产生:锗单硫化物已用于超快激光器,表明其在光子学和光电子学中的应用 (Shi 等,2020).

在锂离子电池中的应用:二硫化锗,尤其是在其皱褶层结构形式中,已显示出作为锂离子电池负极的应用前景,提供高可逆容量 (Sung & Park, 2017).

表面功能化和反应性:锗表面的反应性,包括硫化物、氯化物和氢化物端基,以及有机功能化的潜力,为各种应用中的定制界面特性提供了机会 (Loscutoff & Bent, 2006).

基于锗的负极材料:锗的特性,如高容量和优异的锂离子扩散性,使其适用于锂离子电池,尽管在锂化和脱锂过程中解决体积变化方面仍存在挑战 (Hu 等,2016).

相变研究:对非晶二硫化锗在压力下的相变的研究增强了对其电子和振动特性的理解,这在材料科学中具有相关性 (Durandurdu, 2009).

微生物与锗的相互作用:对锗与微生物相互作用的研究可以为生物技术、环境科学和可能的医学应用提供信息 (Lee 等,1990).

用于光学应用的溶胶-凝胶处理:基于硫化锗的薄膜的溶胶-凝胶处理对于集成光学中的应用很有意义,展示了其在光电子学中的潜力 (Martins 等,1999).

安全和危害

Germanium disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed .

作用机制

Target of Action

Germanium disulfide (GeS2) is an inorganic compound that forms a 3-dimensional polymer It’s known that the compound interacts with various elements and compounds during its formation and dissolution .

Mode of Action

It is known that GeS2 is produced by treating a solution of germanium tetrachloride in a concentrated hydrochloric acid solution with hydrogen sulfide . It precipitates as a white solid and is insoluble in water. It dissolves in aqueous solutions of sodium sulfide owing to the formation of thiogermanates .

Biochemical Pathways

It’s worth noting that disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .

Pharmacokinetics

It’s known that ges2 is insoluble in water but soluble in liquid ammonia . This solubility characteristic may influence its bioavailability.

Result of Action

It’s known that ges2 forms a 3-dimensional polymer, in contrast to silicon disulfide, which is a one-dimensional polymer . The Ge-S distance in the compound is 2.19 Å .

Action Environment

The action of GeS2 can be influenced by environmental factors. For instance, its solubility can be affected by the presence of certain substances. It’s insoluble in water but dissolves in aqueous solutions of sodium sulfide . Furthermore, GeS2 is found in natural environments, specifically in fumaroles of some burning coal-mining waste heaps .

属性

IUPAC Name |

bis(sulfanylidene)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeS2/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZVROFXIVWAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ge]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeS2 | |

| Record name | Germanium(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065177 | |

| Record name | Germanium sulfide (GeS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12025-34-2 | |

| Record name | Germanium sulfide (GeS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12025-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium sulfide (GeS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012025342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium sulfide (GeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium sulfide (GeS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of germanium disulfide?

A1: The molecular formula of germanium disulfide is GeS2. Its molecular weight is 136.75 g/mol.

Q2: What are the different polymorphs of GeS2?

A2: Germanium disulfide exists in three main forms: an amorphous form (a-GeS2), a layered crystalline form (2d-GeS2), and a quartz-like crystalline form (3d-GeS2) []. The layered 2d-GeS2 is a promising candidate for UV-polarized photodetection due to its wide band gap and anisotropic properties [].

Q3: How does pressure affect the structure of GeS2 glass?

A3: Under high pressure, GeS2 glass undergoes a gradual transition from a low-density amorphous state to a metallic high-density amorphous state. This change involves alterations in the local coordination of both germanium (Ge) and sulfur (S) atoms [].

Q4: How does the synthesis temperature influence the structure of GeS2 glass?

A4: Higher synthesis temperatures for GeS2 glass lead to increased bond angle disorder and the formation of stronger Ge-S bonds within the tetrahedral structure. Varying the thermal history within the vitrification temperature range also significantly impacts the structural network [].

Q5: What is the role of chemical disorder in the glass formation of GeS2?

A5: Chemical disorder in molten GeS2 influences its glass-forming ability. Germanium-rich local environments are crucial for glass formation at high cooling rates. A slight deviation from stoichiometry to GeS2.01 can significantly reduce the required cooling rate [, ].

Q6: What unique optical properties make GeS2 suitable for specific applications?

A6: GeS2 exhibits polarization-sensitive photodetection in the UV region due to its wide band gap (>3 eV) and significant in-plane anisotropy []. This makes it suitable for UV-polarized photodetection applications in fields like aerospace and space communications [].

Q7: How does pressure affect the optical properties of different GeS2 forms?

A7: Hydrostatic pressure causes a redshift in the optical bandgap of all three GeS2 forms, with the effect being most pronounced in a-GeS2. The infrared refractive index increases significantly with pressure for both a-GeS2 and 2d-GeS2, implying a substantial pressure-induced decrease in the average band gap. In contrast, 3d-GeS2 shows a smaller refractive index change [].

Q8: What insights do density functional molecular dynamics simulations provide about the electronic structure of amorphous GeS2?

A8: Simulations reveal a strong agreement between the computed electronic density of states and experimental XPS measurements. Analysis of the partial EDOS and inverse participation ratio, along with electronic contour plots, helps elucidate the nature of covalent bonds and charge transfer mechanisms within the amorphous structure [].

Q9: How is GeS2 used in second harmonic generation applications?

A9: Chalcogenide glasses based on germanium disulfide exhibit high second-order susceptibilities upon thermal poling. This property makes them suitable for second harmonic generation applications. For instance, the Ge25Sb10S65 glass composition, after optimization of the poling treatment, has shown a second-order coefficient χ(2) of up to 8 pm V–1 [].

Q10: How do the properties of GeS2 facilitate its use in phase-change materials?

A10: Bulk glassy GeTe2, structurally similar to GeS2, has shown potential as a precursor for next-generation phase-change materials. The discovery of this tetrahedral GeX2 family member opens up new avenues for exploring novel chalcogenide-based phase-change materials [].

Q11: Can you elaborate on the role of GeS2 in fast ion transport within glasses?

A11: Studies on sodium and silver vitreous sulfides suggest that isolated sulfur (Siso), surrounded only by mobile cations, plays a crucial role in facilitating fast ion transport. The Siso/Stot ratio serves as a reliable indicator of ionic conductivity, highlighting the significance of interconnected pathways involving Siso for enhanced ion diffusion in glassy electrolytes [].

Q12: What are some promising areas for future research on germanium disulfide?

A12: Future research can explore:

- Optimizing GeS2-based materials for high-performance, self-powered UV photodetection, particularly for large-area applications [].

- Further investigating the potential of GeS2 and related compounds as solid electrolytes for high-capacity solid-state batteries, focusing on strategies to enhance ionic conductivity [].

- Developing scalable methods for the controlled synthesis of GeS2 nanostructures with tailored properties for applications in optoelectronics and energy storage [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)